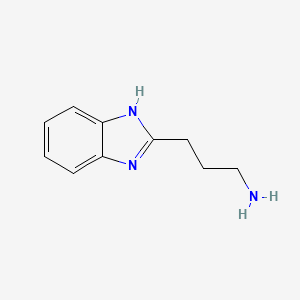

1H-Benzimidazole-2-propanamine

描述

Structure

3D Structure

属性

IUPAC Name |

3-(1H-benzimidazol-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJGVSXDQPGNMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364861 | |

| Record name | 1H-Benzimidazole-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42784-26-9 | |

| Record name | 1H-Benzimidazole-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,3-benzodiazol-2-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1h Benzimidazole 2 Propanamine

Direct Synthesis Approaches

The direct synthesis of 1H-Benzimidazole-2-propanamine can be achieved through several strategic pathways, primarily involving the formation of the benzimidazole (B57391) ring and the subsequent or concurrent introduction of the propanamine side chain.

Condensation Reactions for Benzimidazole Ring Formation

The most common and classical method for constructing the benzimidazole ring is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivative. researchgate.netmdpi.com In the context of this compound, this would involve the reaction of o-phenylenediamine with a derivative of succinic acid. For instance, heating equimolecular amounts of o-phenylenediamine dihydrochloride (B599025) and succinic acid can yield β-(2-Benzimidazole)propionic acid, a key precursor. instras.com This reaction can be facilitated by acidic conditions, such as using 4N hydrochloric acid, or through microwave-assisted methods which can offer faster reaction times and higher yields. instras.comasianpubs.org

Alternative approaches include the Weidenhagen reaction, which involves the condensation of o-phenylenediamines with aldehydes. semanticscholar.org Furthermore, various catalysts, including metal catalysts like MgCl₂·6H₂O, nanomaterial catalysts such as ZnO-NPs, and acid catalysts, have been employed to improve the efficiency of these condensation reactions. rsc.org

| Catalyst Type | Example | Reaction Conditions | Outcome | Reference |

| Acid Catalyst | Hydrochloric Acid (4N) | Heating | Formation of β-(2-Benzimidazole)propionic acid | instras.com |

| Microwave | None (Microwave Irradiation) | Acidic medium | High yield (80-95%) and faster reaction | asianpubs.org |

| Metal Catalyst | MgCl₂·6H₂O | Not specified | Preparation of 2-substituted benzimidazoles | rsc.org |

| Nanomaterial | ZnO-NPs | Ball-milling | Synthesis of benzimidazole from 1,2-benzenediamine and aldehydes | rsc.org |

Introduction of the Propanamine Side Chain

Once the benzimidazole nucleus is formed, or concurrently, the propanamine side chain must be introduced. One method involves the alkylation of a pre-formed benzimidazole derivative. For example, a 2-methylbenzimidazole (B154957) can be alkylated to introduce the desired side chain. smolecule.com Another strategy involves using a starting material that already contains a portion of the side chain. For instance, the reaction of o-phenylenediamine with succinic acid or its derivatives can directly lead to a benzimidazole with a propionic acid side chain at the 2-position, which can then be converted to the propanamine. instras.com

A multi-step synthesis might involve the initial formation of the benzimidazole ring, followed by alkylation with a propanamine derivative. smolecule.com For example, a synthesized benzimidazole can be alkylated using propan-2-amine in the presence of a base. smolecule.com

Regioselective Synthesis Strategies

A significant challenge in the synthesis of N-substituted benzimidazoles is achieving regioselectivity, as alkylation can occur at either the N-1 or N-3 position of the imidazole (B134444) ring. mdpi.com The synthesis of 1,2-disubstituted benzimidazoles often requires specific strategies to control the position of substitution. nih.gov Transition-metal-catalyzed amination is a viable strategy for the regiospecific construction of the benzimidazole ring. mdpi.com Various metal complexes, including those based on palladium, copper, nickel, iron, and cobalt, are employed for this purpose. mdpi.com

The choice of base and reaction conditions can also influence regioselectivity. For instance, in the alkylation of N-methylbenzimidazole, K₃PO₄ was found to be the base of choice for achieving exclusive C2-position regioselectivity. nih.gov

Derivatization Strategies of the this compound Core

The core structure of this compound can be further modified to explore structure-activity relationships and develop new compounds with specific properties. These modifications typically involve reactions at the nitrogen atoms of the imidazole ring or at the carbon atoms of the benzene (B151609) ring.

N-Alkylation and N-Substitution Reactions

N-alkylation of the benzimidazole ring is a common derivatization strategy. researchgate.nettsijournals.com This typically involves the reaction of the benzimidazole with an alkyl halide in the presence of a base. researchgate.net Common bases used for generating the benzimidazolate anion include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate. researchgate.netgsconlinepress.com Microwave-assisted methods have been shown to significantly reduce reaction times and improve yields for N-alkylation reactions. diva-portal.org

The introduction of various substituents at the N-1 position can significantly influence the biological activity of the resulting compounds. nih.gov For example, N-alkylation with different alkyl or benzyl (B1604629) groups can enhance the lipophilicity and antibacterial activity of benzimidazole derivatives. gsconlinepress.comnih.gov

| Alkylating Agent | Base | Reaction Conditions | Outcome | Reference |

| Alkyl Halides | K₂CO₃, Cs₂CO₃, NaH | Varies | N-substituted benzimidazoles | researchgate.netgsconlinepress.com |

| Substituted Halides | Not specified | Microwave irradiation | N,2,6-trisubstituted 1H-benzimidazole derivatives | diva-portal.org |

| Benzyl Chloride or Ethyl Bromide | K₂CO₃ | Hot DMF | N-alkyl 2-benzylthiomethyl-1H-benzimidazole derivatives | gsconlinepress.com |

Substitutions at the Benzimidazole Ring (C-2, C-5, C-6 Positions)

Substitutions at the C-2, C-5, and C-6 positions of the benzimidazole ring are crucial for modulating the properties of the molecule. diva-portal.orgnih.gov

C-2 Position: The C-2 position is often substituted by condensing o-phenylenediamine with various carboxylic acids or aldehydes. semanticscholar.orgresearchgate.net Rhodium(I)-catalyzed C-H activation has been used for the C2-selective branched alkylation of benzimidazoles. nih.gov

C-5 and C-6 Positions: Substitutions at the C-5 and C-6 positions are typically introduced by starting with a substituted o-phenylenediamine. diva-portal.org For example, using 4-nitroorthophenylenediamine in a condensation reaction leads to a 5-nitrobenzimidazole (B188599) derivative. tsijournals.com These positions can be functionalized with a variety of groups, such as chloro or nitro groups, to study their effect on the compound's activity. nih.govsemanticscholar.org Researchers have found that the nature of the substituent at these positions significantly contributes to the anti-inflammatory and antimicrobial activities of benzimidazole derivatives. nih.gov

Functionalization of the Propanamine Side Chain

The propanamine side chain of this compound offers a reactive primary amine group that is amenable to various chemical transformations. This functional handle allows for the introduction of diverse substituents, enabling the modification of the compound's physicochemical properties. Key reactions include N-alkylation and condensation reactions.

N-Alkylation and Related Reactions: The primary amine on the propanamine side chain can act as a nucleophile, reacting with electrophiles such as epoxides and aldehydes (via reductive amination) to form new carbon-nitrogen bonds. For instance, the reaction of this compound with 1-[4-(2-amino-2-oxoethyl)phenoxy]-2,3-epoxypropane in refluxing methanol (B129727) results in the opening of the epoxide ring and the formation of a new secondary amine, yielding N-{3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropyl}-1H-benzimidazole-1-propanamine. thieme-connect.com Similarly, reductive amination provides a pathway to introduce various alkyl or aryl groups. A related example, while occurring at the N-1 position of the benzimidazole ring, demonstrates the principle of reacting a propanamine side chain with an aldehyde. In this case, 1H-benzimidazole-1-propanamine is reacted with benzaldehyde (B42025) in the presence of a palladium on charcoal catalyst under a hydrogen atmosphere to yield N-benzyl-1H-benzimidazole-1-propanamine. jyoungpharm.org This method is broadly applicable to the amine on the 2-propanamine side chain as well.

These functionalization reactions are crucial for building more complex molecules from the basic this compound structure.

Table 1: Examples of Propanamine Side Chain Functionalization

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | 1-[4-(2-amino-2-oxoethyl)phenoxy]-2,3-epoxypropane, Methanol | N-{3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropyl}-1H-benzimidazole-1-propanamine thieme-connect.com | Nucleophilic Ring Opening |

| 1H-Benzimidazole-1-propanamine* | Benzaldehyde, 10% Pd/C, H₂ | N-benzyl-1H-benzimidazole-1-propanamine jyoungpharm.org | Reductive Amination |

*Reaction shown is for the N-1 isomer, but the principle applies to the N-2 isomer's side chain amine.

Advanced Synthetic Techniques

Modern synthetic chemistry offers several advanced techniques that can improve the efficiency, yield, and environmental impact of synthesizing benzimidazole derivatives like this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. gsconlinepress.com For the synthesis of benzimidazoles, microwave irradiation significantly reduces reaction times and, in many cases, improves product yields compared to conventional heating methods. researchgate.netmdpi.com The synthesis typically involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde. researchgate.net Microwave heating can be conducted in the presence of an acid catalyst, sometimes under solvent-free ("dry media") conditions, which enhances the green chemistry profile of the synthesis. gsconlinepress.comnih.gov This rapid and efficient heating avoids the prolonged exposure to high temperatures that can lead to reagent decomposition, resulting in cleaner product formation. researchgate.net The synthesis of various 2-substituted benzimidazoles has been achieved in high yields (80-95%) within minutes using microwave irradiation, a stark contrast to the hours required for traditional refluxing methods. researchgate.netnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis

| Method | Typical Reaction Time | Typical Yield | Key Advantages |

|---|---|---|---|

| Conventional Heating | Several hours (e.g., 24-48h) gsconlinepress.com | Moderate to High | Well-established procedures |

| Microwave-Assisted | Minutes (e.g., 1.5-4 min) researchgate.net | High to Excellent (80-95%+) researchgate.net | Drastically reduced reaction time, higher yields, cleaner reactions, potential for solvent-free conditions gsconlinepress.comresearchgate.netgsconlinepress.com |

Catalytic Approaches in Benzimidazole Synthesis

The condensation reaction between an o-phenylenediamine and a carbonyl compound (aldehyde or carboxylic acid) is the cornerstone of benzimidazole synthesis, and the choice of catalyst is critical for the reaction's success. researchgate.net A wide array of catalysts has been developed to facilitate this transformation under milder conditions and with greater efficiency. nih.gov

Catalytic systems can be broadly categorized:

Acid Catalysts: Strong acids like polyphosphoric acid (PPA) and hydrochloric acid have been traditionally used, but often require harsh conditions. nih.govacs.org Milder, solid acid catalysts such as H2SO4@HTC (sulfuric acid immobilized on hydrothermal carbon) and various reusable nano-catalysts have been introduced to circumvent these issues, offering high yields under gentler conditions. nih.govresearchgate.net Organocatalysts like L-proline have also been employed effectively, promoting the reaction in aqueous media, which is environmentally advantageous. rsc.org

Metal Catalysts: A diverse range of metal-based catalysts are highly effective. These include Lewis acids like zirconocene (B1252598) dichloride (Cp2ZrCl2) and copper(II) catalysts which can facilitate the reaction at ambient temperatures. nih.govacs.org Iron-based systems, such as an Fe/S catalytic redox condensation method, have been developed for generating benzimidazoles from 2-nitroanilines and carboxylic acids with no organic by-products. acs.org Other reported metal catalysts include cobalt, nickel, and lanthanum chloride, each offering specific advantages in terms of yield, reaction conditions, and reusability. researchgate.netnih.govgoogle.com

The development of these catalytic methods allows for the synthesis of a broad scope of benzimidazole derivatives with high functional group tolerance. acs.orggoogle.com

Table 3: Selected Catalytic Approaches for Benzimidazole Synthesis

| Catalyst | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|

| L-Proline (10 mol%) | o-phenylenediamine, Aldehydes | Water, pH 4.2, Reflux | Good to Excellent | rsc.org |

| H₂SO₄@HTC | o-phenylenediamine, Aldehydes | Mild Conditions | High | nih.gov |

| Fe/S | 2-nitroaniline, Phenylacetic acid | Redox Condensation | Efficient | acs.org |

| Cu(OH)₂ | o-phenylenediamine, Aldehyde | Methanol, Room Temp, O₂ | Good | semanticscholar.org |

| Zirconocene dichloride (Cp₂ZrCl₂) | o-phenylenediamine, Aldehydes | Ethanol | Excellent | nih.gov |

Stereoselective Synthesis of Enantiopure Derivatives

The synthesis of enantiomerically pure benzimidazole derivatives is of significant interest, particularly for applications where specific stereoisomers exhibit desired activity. The development of asymmetric catalytic methods allows for the direct synthesis of chiral benzimidazoles, avoiding classical resolution of racemates.

Key strategies include:

Chiral Organocatalysis: Chiral amines and their derivatives have been successfully used as organocatalysts. For example, chiral 2-aminobenzimidazole (B67599) derivatives can act as bifunctional organocatalysts, activating substrates through hydrogen bonding. researchgate.net L-prolinamide has been shown to be an effective organocatalyst in the stereoselective aldol (B89426) addition for creating chiral side chains on the benzimidazole core, achieving high enantiomeric excess (ee) and diastereomeric ratios (dr). thieme-connect.comresearchgate.net

Chiral Metal Catalysis: Transition metal complexes featuring chiral ligands are powerful tools for enantioselective synthesis. A notable example involves a copper complex with a quinoline-based Schiff base ligand, which catalyzes the synthesis of chiral benzimidazoles from o-phenylenediamine and α-amino acids. semanticscholar.org This method has been used to produce (R)-1-(1H-Benzo[d]imidazole-2-yl)-2-methylpropan-1-amine with a negative specific rotation, indicating successful asymmetric induction. semanticscholar.org Rhodium-catalyzed [2+2+2] cycloadditions with chiral ligands like (S)-TolBINAP have also been employed to construct inherently chiral, saddle-shaped molecules containing a benzimidazole-like core with high enantioselectivity. nih.gov

These advanced methods provide access to specific enantiomers of complex benzimidazole derivatives, which is crucial for investigating their stereochemistry-dependent properties.

Table 4: Examples of Stereoselective Synthesis of Benzimidazole Derivatives

| Catalyst/Method | Reaction Type | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| L-prolinamide | Aldol Addition | Chiral N-1 substituted benzimidazole | 90% ee, 92:8 dr | thieme-connect.comresearchgate.net |

| Chiral 2-aminobenzimidazoles | α-Amination | α-amino dicarbonyl compounds | Good to high yields, moderate to good ee | mdpi.com |

| Copper(II)-Schiff Base Complex | Condensation | (R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine | [α]²⁴D = -35.0° | semanticscholar.org |

Biological Activities and Pharmacological Profiles of 1h Benzimidazole 2 Propanamine and Its Analogs

Anticancer and Antiproliferative Activities

Benzimidazole (B57391) derivatives have garnered considerable attention for their potential as anticancer agents due to their diverse biological activities and favorable toxicity profiles. nih.govnih.gov The structural versatility of the benzimidazole ring allows for modifications that can lead to potent and selective anticancer compounds. nih.govnih.gov These derivatives have been shown to target various cancer-related pathways, leading to cell growth inhibition, apoptosis, and cell cycle arrest. nih.govnih.govnih.gov

Analogs of 1H-Benzimidazole-2-propanamine have been extensively evaluated for their cytotoxic effects against a broad spectrum of human cancer cell lines. Studies have demonstrated their activity against hematological malignancies and solid tumors.

For instance, a series of N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole showed cytotoxic activity against acute lymphoblastic leukemia (CCRF-CEM) and breast cancer (MCF-7, MDA-MB-231) cell lines. mdpi.com Similarly, novel 1,2,5-trisubstituted benzimidazoles displayed potent cytotoxicity against a panel of cancer cells, including Jurkat, K562, and MOLT-4 (leukemia), with IC50 values as low as 1.88 µM. nih.gov

Other research has highlighted the efficacy of benzimidazole-based compounds against melanoma, ovarian, prostate, breast, colon, and lung cancer cells. nih.govmdpi.com A specific derivative, compound 4f, which features a methylene (B1212753) linker joining benzimidazole and oxadiazole moieties, was found to be cytotoxic against leukemia, melanoma, ovarian, prostate, and breast cancer cell lines. nih.gov Another study on 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives, where a propylamine (B44156) linker was used, identified compounds with significant growth inhibition against multiple cancer cell lines from the NCI-60 panel. nih.govmdpi.com Compound 12e from this series showed notable inhibitory effects against leukemia cell lines MOLT-4, RPMI-8226, and SR. nih.gov

Furthermore, newly synthesized benzimidazole-based derivatives have demonstrated remarkable antiproliferative activity. mdpi.com Compound 4c, in particular, showed significant to complete cell death against leukemia cell lines (90-108% inhibition) and strong activity against non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines. mdpi.com Quinoline (B57606)–benzimidazole hybrids have also been tested, showing potent, submicromolar activity against leukemia and lymphoma cell lines. mdpi.com

Table 1: Anticancer Activity of Selected Benzimidazole Analogs against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | Jurkat (Leukemia) | IC50 | 1.88 ± 0.51 µM | nih.gov |

| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | K562 (Leukemia) | IC50 | 1.89 ± 0.55 µM | nih.gov |

| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | MOLT-4 (Leukemia) | IC50 | 2.05 ± 0.72 µM | nih.gov |

| Compound 12e (Sulfonamide derivative with propylamine linker) | MOLT-4 (Leukemia) | % Inhibition | 55% | nih.gov |

| Compound 12e (Sulfonamide derivative with propylamine linker) | SR (Leukemia) | % Inhibition | 65% | nih.gov |

| Compound 12i (Sulfonamide derivative with propylamine linker) | K-562 (Leukemia) | % Inhibition | ~60% | nih.gov |

| Compound 4c (Benzimidazole-hydrazone derivative) | Leukemia Panel | % Inhibition | 90.13 - 108.49% | mdpi.com |

| Compound 4c (Benzimidazole-hydrazone derivative) | Melanoma Panel | % Inhibition | 49.36 - 71.57% | mdpi.com |

| Compound 4e (Benzimidazole-hydrazone derivative) | Melanoma Panel | % Inhibition | 52.42 - 100.91% | mdpi.com |

| Compound 4g (Benzimidazole-hydrazone derivative) | Melanoma Panel | % Inhibition | 61.09 - 158.65% | mdpi.com |

| Compound 2g (N-heptyl-2-(4-chlorophenyl)-1H-benzimidazole) | MDA-MB-231 (Breast Cancer) | IC50 | 16.38 µM | nih.gov |

| Quinoline–benzimidazole hybrid 9c | Leukemia/Lymphoma | IC50 | Submicromolar | mdpi.com |

A key mechanism of the anticancer action of benzimidazole analogs is the inhibition of cancer cell proliferation. nih.gov Research has shown that these compounds can effectively halt the uncontrolled growth of various tumor cells. For instance, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamides, particularly those with a propylamine linker, demonstrated superior inhibition of V600EBRAF, a key protein in cell proliferation, compared to their ethylamine (B1201723) counterparts. nih.govmdpi.com

Screening of these compounds against the NCI-60 panel of cancer cell lines revealed that some derivatives significantly inhibit growth across multiple cell types. nih.govresearchgate.net Benzimidazole-rhodanine conjugates have also been shown to possess strong anti-proliferative activity against a range of human cancer cells, including lymphoma, leukemia, breast, and lung cancer. nih.gov Similarly, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were evaluated for their antiproliferative activities, with the length of the N-alkyl chain influencing the inhibitory effect. nih.gov A linear increase in anticancer effects was observed as the alkyl chain length increased from one to five carbons. nih.gov

The ability to induce apoptosis, or programmed cell death, is a critical feature of effective anticancer drugs. mdpi.comnih.gov Many benzimidazole derivatives have been identified as potent inducers of apoptosis in cancer cells. nih.govmdpi.commdpi.com The process is often mediated through the intrinsic mitochondrial pathway. nih.govnih.gov

For example, a novel 1,2,5-trisubstituted benzimidazole, TJ08, was shown to induce apoptosis in various cancer cell lines, confirmed by altered mitochondrial membrane potential. nih.gov A mechanistic study of a benzimidazole-hydrazone hybrid (compound 6i) revealed its ability to induce apoptosis in HepG2 liver cancer cells by upregulating pro-apoptotic proteins like caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.gov Other studies have confirmed that benzimidazole derivatives can trigger apoptosis in acute lymphoblastic leukemia and breast cancer cells through mechanisms including caspase-3 activation and disruption of the mitochondrial membrane potential. mdpi.com The induction of apoptosis is a key strategy for overcoming the resistance of cancer cells to conventional therapies. nih.gov

Disruption of the normal cell cycle is a hallmark of cancer, and targeting cell cycle progression is a valid strategy for anticancer drug development. Benzimidazole analogs have been shown to interfere with the cell cycle in cancer cells, often causing arrest at specific phases, which prevents cell division and leads to cell death. nih.govresearchgate.net

A study on 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives found that the most active compound, 12e, caused an accumulation of cells in the G2/M phase. nih.govresearchgate.net Similarly, the 1,2,5-trisubstituted benzimidazole derivative TJ08 was found to cause an accumulation of cells in the S-phase in a dose-dependent manner. nih.gov Research on imidazo[1,2-b]pyridazine (B131497) derivatives, which can be considered related structures, also showed a strong increase of cells in the G2/M phase of the cell cycle. nih.gov Another study on a benzimidazole-hydrazone hybrid, compound 6i, demonstrated its ability to induce cell cycle arrest, as indicated by a decrease in the cell cycle distribution index. nih.gov This interference with the cell cycle progression is a crucial component of the antiproliferative effects of these compounds.

Induction of Apoptosis in Cancer Cells

Antimicrobial Activities

In addition to their anticancer properties, the benzimidazole scaffold is well-regarded for its broad-spectrum antimicrobial activity. nih.govresearchgate.net The fusion of benzene (B151609) and imidazole (B134444) rings creates a structure that can interact with essential microbial targets. mdpi.com This has led to the development of benzimidazole derivatives as potential agents against various pathogenic bacteria. nih.govrdd.edu.iq

Derivatives of 1H-benzimidazole have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govnih.gov

In one study, a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives were synthesized and evaluated. nih.gov Several compounds from this series (1d, 2d, 3s, 4b, and 4k) showed potent antibacterial activity against Escherichia coli, Streptococcus faecalis, and both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of Staphylococcus aureus. Their minimum inhibitory concentrations (MICs) ranged from 2 to 16 μg/mL, which is comparable to the antibiotic ciprofloxacin. nih.gov

Another study focused on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives. nih.gov Compound 2g from this series displayed significant inhibition against S. faecalis, S. aureus, and MRSA, with MIC values of 8, 4, and 4 μg/mL, respectively. nih.gov The introduction of a bromine atom into the benzimidazole core has been shown to significantly increase antimicrobial activity. mdpi.com For example, this modification decreased the MIC against S. aureus from 31.1 to 0.98 µg/mL. mdpi.com

Table 2: Antibacterial Activity of Selected Benzimidazole Analogs

| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 1d, 2d, 3s, 4b, 4k | Escherichia coli | 2 - 16 | nih.gov |

| Compound 1d, 2d, 3s, 4b, 4k | Streptococcus faecalis | 2 - 16 | nih.gov |

| Compound 1d, 2d, 3s, 4b, 4k | Staphylococcus aureus (MSSA) | 2 - 16 | nih.gov |

| Compound 1d, 2d, 3s, 4b, 4k | Staphylococcus aureus (MRSA) | 2 - 16 | nih.gov |

| Compound 2g | Streptococcus faecalis | 8 | nih.gov |

| Compound 2g | Staphylococcus aureus (MSSA) | 4 | nih.gov |

| Compound 2g | Staphylococcus aureus (MRSA) | 4 | nih.gov |

| Brominated Benzimidazole | Staphylococcus aureus | 0.98 | mdpi.com |

| Compound 3aa | Staphylococcus aureus (MRSA) | 3.9 | mdpi.com |

| Compound 3aa | Staphylococcus aureus ATCC 25923 | 7.8 | mdpi.com |

| Compound 11 | Staphylococcus aureus | Promising Activity at 1000 µg/mL | rdd.edu.iq |

| Compound 11 | Klebseilla spp. | Promising Activity at 1000 µg/mL | rdd.edu.iq |

Antifungal Properties

Benzimidazole derivatives are recognized for their significant antifungal capabilities. nih.gov The structural framework of benzimidazole is a key element in the development of new antifungal agents. nih.govmdpi.com The antifungal efficacy of these compounds is often attributed to their ability to inhibit crucial fungal cellular processes. mdpi.com

Research has shown that certain benzimidazole analogs exhibit potent activity against a range of fungal species, including various Candida and Aspergillus strains. nih.govmdpi.com For instance, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole have demonstrated notable antifungal effects. nih.gov The mechanism of action for many benzimidazole-based antifungals involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.com

Structure-activity relationship (SAR) studies have revealed that modifications to the benzimidazole core can significantly impact antifungal potency. For example, the introduction of electron-releasing groups at the para position of a phenyl ring attached to the benzimidazole structure has been shown to enhance antifungal activity. frontiersin.org Conversely, some studies indicate that electron-withdrawing groups can also contribute to potent antifungal effects. nih.gov The presence of a fluorine atom in the benzimidazole ring, as seen in some analogs, is also associated with significant antifungal activity. mdpi.com

Table 1: Antifungal Activity of Selected Benzimidazole Analogs

| Compound | Fungal Strain(s) | Activity/Potency | Reference(s) |

|---|---|---|---|

| 1-nonyl-1H-benzo[d]imidazole | Candida and Aspergillus species | High antifungal activity | nih.gov |

| 1-decyl-1H-benzo[d]imidazole | Candida and Aspergillus species | High antifungal activity | nih.gov |

| 2-phenyl benzimidazole derivatives | Candida albicans | Good to moderate activity | researchgate.net |

| Benzimidazole-quinoline hybrids | Various fungal strains | Growth inhibition | researchgate.net |

| 5-fluoro substituted benzimidazoles | Various fungal strains | Significant antifungal activity | mdpi.com |

Antiparasitic and Anthelmintic Effects

The benzimidazole class of compounds has a long-standing history in the treatment of parasitic and helminthic infections. isca.meijarsct.co.in Albendazole (B1665689), a well-known benzimidazole derivative, is a broad-spectrum anti-parasitic agent used against liver flukes, tapeworms, and various nematodes. ijnrd.org The core mechanism of action for many benzimidazole anthelmintics is the inhibition of tubulin polymerization in the parasite, which disrupts essential cellular functions. ijarsct.co.innih.gov

Synthetic analogs of this compound have been evaluated for their efficacy against a variety of protozoan parasites, including Giardia lamblia, Entamoeba histolytica, and the helminth Trichinella spiralis. nih.gov Research has indicated that many of these synthesized compounds are more active against protozoa than standard drugs like Metronidazole and Albendazole. nih.gov However, their activity against T. spiralis was not as potent as Albendazole. nih.gov

Interestingly, the antiparasitic activity of these compounds does not always correlate with their ability to inhibit tubulin polymerization, suggesting alternative mechanisms of action may be at play. nih.gov The development of new benzimidazole derivatives continues to be a focus area in the search for more effective treatments for parasitic diseases, especially in the face of growing drug resistance. ijnrd.orgedgccjournal.org

Antiviral Activities

Benzimidazole derivatives have demonstrated a broad spectrum of antiviral activities, targeting both DNA and RNA viruses. isca.meamazonaws.com These compounds can interfere with various stages of the viral life cycle, including replication and entry into host cells. rroij.com

Activity against DNA and RNA Viruses (e.g., HCMV, HSV-1, CVB-2, BVDV, Sb-1, YFV)

Benzimidazole nucleosides have shown selective activity against several herpesviruses, including human cytomegalovirus (HCMV), herpes simplex virus 1 (HSV-1), and Epstein-Barr virus (EBV). mdpi.com Certain 1,2-disubstituted benzimidazole compounds have also been reported to be active against these viruses. researchgate.net

Furthermore, various benzimidazole derivatives have been tested against a panel of other viruses. nih.gov These include Coxsackie Virus type B2 (CVB-2), Bovine Viral Diarrhoea Virus (BVDV), Poliovirus type-1 Sabin strain (Sb-1), and Yellow Fever Virus (YFV). nih.gov Some compounds, particularly those with a (quinolizidin-1-yl)alkyl residue, have shown moderate activity against BVDV, YFV, and CVB-2. researchgate.netnih.gov A library of eighty-six assorted benzimidazole derivatives was screened, with fifty-two showing activity against one or more viruses, most frequently CVB-5, RSV, BVDV, and Sb-1. nih.gov

Inhibition of Viral Replication

A key mechanism of the antiviral action of benzimidazole derivatives is the inhibition of viral replication. rroij.com For instance, certain benzimidazole-based compounds act as allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase, a crucial enzyme for viral RNA amplification. nih.govnih.gov These inhibitors block the polymerase's activity before the elongation step. nih.govnih.gov

Anti-inflammatory Effects

Benzimidazole and its derivatives are recognized for their significant anti-inflammatory properties. isca.menih.gov These compounds can exert their effects through various mechanisms, including the inhibition of key inflammatory enzymes and mediators. nih.govnih.gov

The anti-inflammatory action of benzimidazole derivatives often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is overexpressed in inflammatory conditions. nih.govekb.eg Some derivatives show high selectivity for COX-2 over COX-1, which is a desirable trait for reducing certain side effects. nih.gov Beyond COX inhibition, benzimidazoles can also target other inflammatory pathways, such as reducing the production of pro-inflammatory cytokines like TNF-alpha and IL-6. frontiersin.org

Structure-activity relationship studies have highlighted the importance of specific substitutions on the benzimidazole scaffold for anti-inflammatory activity. nih.gov For example, a methoxy (B1213986) group at the R1 position and a hydrogen at the R position of a particular benzimidazole series showed potent and highly selective COX-2 inhibition. nih.gov Similarly, substitutions at the N1, C2, C5, and C6 positions have been found to greatly influence anti-inflammatory potency. nih.gov In vivo studies using models like the carrageenan-induced rat paw edema have confirmed the anti-inflammatory effects of various synthesized benzimidazole derivatives. ekb.egnih.govjmpas.com

Table 2: Anti-inflammatory Activity of Selected Benzimidazole Derivatives

| Compound/Derivative Class | Mechanism/Target | In vivo/In vitro Activity | Reference(s) |

|---|---|---|---|

| N-(1H-benzimidazol-2-ylmethyl) aniline (B41778) derivatives | Inhibition of paw edema | Potent activity (100% at 100 mg/kg) | nih.gov |

| 2-cyclohexylamino-1(4-methoxyphenyl)benzimidazole | Inhibition of paw edema | 53.2% inhibition of rat paw edema | nih.gov |

| Novel benzimidazole derivatives (4a, 4b, 5, 6, 9) | Selective COX-2 inhibition | Promising in vitro and in vivo activity | ekb.eg |

| 2-substituted 3-acetic acid benzimidazole derivatives | Inhibition of protein denaturation | Potent in vitro anti-inflammatory response | rjpbcs.com |

| 2–(4–(benzyloxy) phenyl)–4–methyl–1H–benzimidazole | Inhibition of paw edema | 87.72% paw edema inhibition | dujps.com |

Other Pharmacological Activities

The versatile benzimidazole scaffold is associated with a wide array of other pharmacological activities beyond those previously detailed. nih.govisca.me The ability of this heterocyclic system to interact with various biological targets has led to its exploration in numerous therapeutic areas. isca.med-nb.info

Benzimidazole derivatives have been investigated for their potential as:

Anticancer agents: Some derivatives have shown the ability to inhibit the proliferation of cancer cell lines. anserpress.org

Antihypertensive agents: Certain benzimidazoles are used in the management of hypertension. ijarsct.co.inamazonaws.com

Anticonvulsant agents: The benzimidazole structure has been explored for its potential in treating seizures. isca.me

Antioxidant agents: Some derivatives exhibit antioxidant properties. isca.me

Antidiabetic agents: The potential of benzimidazoles in managing diabetes has been a subject of research. isca.me

The broad spectrum of biological activities associated with benzimidazole derivatives underscores their importance in medicinal chemistry and drug discovery. nih.govd-nb.info

Antihistaminic Effects

The search for effective H1-antihistamines with minimal side effects has led to the investigation of various benzimidazole derivatives. ijpsonline.com Compounds such as astemizole, mizolastine, and emedastine (B1214569) are well-known antihistamines built around the benzimidazole core, noted for their potency and reduced sedative and anticholinergic effects. ijpsonline.com Research has extended to simpler analogs, including 2-aminobenzimidazoles, to explore their potential as H1-receptor antagonists.

A study involving the synthesis of novel 2-(substituted amino) benzimidazoles demonstrated significant H1-antihistaminic activity. ijpsonline.com These compounds were synthesized through the cyclocondensation of o-phenylenediamine (B120857) with various dithiocarbamic esters and tested on isolated guinea pig ileum. ijpsonline.com The results indicated that all tested compounds exhibited some level of antihistaminic activity. Notably, the compound with a phenyl substitution (IVa) was found to be more potent than the standard reference drug, pheniramine (B192746) maleate (B1232345). ijpsonline.com

Another area of research focused on creating brain-penetrating H1-antihistamines from the benzimidazole core for potential use in treating insomnia. nih.gov Starting from the structure of the non-brain-penetrating antihistamine mizolastine, researchers developed a series of 2-aminobenzimidazole (B67599) derivatives. nih.gov These new analogs were designed to cross the blood-brain barrier and demonstrated efficacy in a rat EEG/EMG model. nih.gov Further structural optimization led to the discovery of a compound designated as 4i, which showed a promising in vitro profile. nih.gov

Additionally, studies on 1-substituted 2-benzylaminobenzimidazole derivatives showed that while structurally different from typical antihistamines, they exhibited moderate H1-antihistaminic activity in vitro, with pA2 values ranging from 5 to 7. capes.gov.br The addition of another basic center to these molecules did not enhance their activity. capes.gov.br

Research into benzimidazolo-1,3,5-triazine derivatives, synthesized from 2-aminobenzimidazole, also revealed significant antihistamine activity. orientjchem.org The study found that adding a triazine ring to the 2-aminobenzimidazole structure improved its inhibitory effect against histamine (B1213489). orientjchem.org Compounds featuring a chlorine atom on the phenyl nucleus showed particularly high activity. orientjchem.org

Table 1: Antihistaminic Activity of Selected Benzimidazole Analogs

| Compound ID | Description | Activity | Source |

| IVa | 2-(Phenylamino)benzimidazole | More potent than pheniramine maleate (IC50: 0.04 µg/ml vs 0.06 µg/ml) | ijpsonline.com |

| IVb | 2-(Pyridylamino)benzimidazole | Comparable activity to pheniramine maleate (IC50: 0.53 µg/ml) | ijpsonline.com |

| 4i | Brain-penetrating 2-aminobenzimidazole analog | Promising in vitro H1-antihistamine profile | nih.gov |

| 13-24 | 1-substituted 2-benzylaminobenzimidazole derivatives | Moderate in vitro H1-antihistaminic activity (pA2: 5–7) | capes.gov.br |

| 3e, 3f | Benzimidazolo-1,3,5-triazine derivatives with chlorine substitution | High antihistamine inhibition (IC50: 25.6 µg/ml and 29.4 µg/ml) | orientjchem.org |

Anticonvulsant Properties

The benzimidazole nucleus is a key pharmacophore in the design of novel anticonvulsant agents. nih.gov Numerous derivatives have been synthesized and evaluated for their ability to protect against seizures in various animal models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov

In one study, a series of 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides were designed and synthesized. nih.gov Several of these compounds (specifically 4e, 4f, 4g, 4h, and 4j) showed potent anticonvulsant activity in both MES and scPTZ models, with most of the tested compounds being non-toxic at effective doses. nih.gov

Another investigation focused on 2-mercaptobenzimidazole (B194830) derivatives, which also demonstrated very significant anticonvulsant activity in the maximal electrical shock-induced convulsion model. neuroquantology.com The design of these compounds often incorporates key structural features known to be essential for anticonvulsant effects. nih.gov

The versatility of the benzimidazole scaffold allows for the development of compounds with broad-spectrum anticonvulsant activity. For instance, some derivatives have shown efficacy in models of drug-resistant epilepsy, highlighting their potential to treat refractory seizure conditions.

Table 2: Anticonvulsant Activity of Selected Benzimidazole Analogs

| Compound Series | Test Model | Key Findings | Source |

| 4a-n | MES and scPTZ | Compounds 4e, 4f, 4g, 4h, and 4j exhibited potent anticonvulsant activity. | nih.gov |

| 71 | Maximal electrical shock | The majority of the 2-mercaptobenzimidazole derivatives showed very substantial activity. | neuroquantology.com |

Antihypertensive Properties

Benzimidazole derivatives are well-established as effective antihypertensive agents, with several acting as angiotensin II receptor blockers (ARBs). nih.govneliti.com Marketed drugs like Telmisartan and Candesartan feature the benzimidazole core and function by blocking the AT1 receptor, thereby inhibiting the vasoconstrictive effects of angiotensin II. nih.govneliti.com

Research has focused on synthesizing new 2-substituted benzimidazole analogs to develop more potent antihypertensive drugs. nih.gov A study on 2-phenyl substituted benzimidazoles reported significant antihypertensive activity in the synthesized compounds when tested using the tail cuff method for blood pressure measurement. nih.gov Another study synthesized a series of 4'-(6-Methoxy-2-substituted-benzimidazole-1-ylmethyl)-biphenyl-2-carboxylic acids and found several compounds (5a, 5b, 5c, 5d, and 5e) to have potent antihypertensive properties. srrjournals.com

The antihypertensive effect of a novel 2-arylbenzimidazole, specifically 2-(4′-Fluorophenyl)-1H-benzimidazole (FPD), was evaluated in spontaneously hypertensive rats (SHRs). nih.gov The study found that FPD significantly decreased systolic, diastolic, and mean arterial pressure. nih.gov Its mechanism of action was attributed to the blockade of AT1 receptors, along with contributions from the cGMP pathway and modulation of calcium channels. nih.gov

Table 3: Antihypertensive Activity of Selected Benzimidazole Analogs

| Compound | Description | Mechanism/Test Model | Key Findings | Source |

| 1a, 1b, 1c | 2-Phenyl substituted benzimidazoles | Tail cuff method (NIBP) | Showed significant antihypertensive activity. | nih.gov |

| 5a-5e | 4'-(6-Methoxy-2-substituted-benzimidazole-1-ylmethyl)-biphenyl-2-carboxylic acids | Direct and indirect methods | Demonstrated potent antihypertensive activity. | srrjournals.com |

| FPD | 2-(4′-Fluorophenyl)-1H-benzimidazole | Spontaneously Hypertensive Rats (SHRs) | Significantly decreased blood pressure via AT1 receptor blockade and other pathways. | nih.gov |

| 1 and 2 | Substituted benzimidazole derivatives | Wister rats | Effective antihypertensive compounds compared to losartan. | neliti.com |

Neuroleptic Activity

The neuroleptic (antipsychotic) potential of benzimidazole derivatives has been explored, primarily focusing on their interaction with dopamine (B1211576) receptors. nih.govomicsonline.org It is hypothesized that compounds that selectively antagonize the dopamine D4 receptor subtype over the D2 subtype could offer antipsychotic benefits with fewer of the extrapyramidal side effects associated with classical neuroleptics. google.com

A series of 1-[1-(benzo-1,4-dioxan-2-ylmethyl)-4-piperidinyl]benzimidazolone derivatives were synthesized and tested for their neuroleptic activity. nih.gov These compounds were evaluated for their ability to counteract the effects of apomorphine (B128758) (a dopamine agonist) and for their binding affinity to spiroperidol-labeled dopamine receptors. nih.gov Some of the synthesized compounds demonstrated a significant separation between the desired antiapomorphine effects and the undesired cataleptogenic effects, with compound 12 (HR 723) being selected for further development. nih.gov

Other research has focused on benzimidazole derivatives substituted at the 2-position with piperazinylmethyl or piperazinylethyl moieties. google.com These compounds were found to be antagonists of dopamine receptor subtypes with a selective affinity for the D4 receptor, suggesting their potential use in treating psychotic disorders like schizophrenia with a more favorable side-effect profile. google.com The benzimidazole ring is considered an important pharmacophore that can be optimized to generate safer and more effective antipsychotic agents. omicsonline.org

Table 4: Neuroleptic Activity of Selected Benzimidazole Analogs

| Compound Series/ID | Target/Test | Key Findings | Source |

| 12 (HR 723) | Anti-apomorphine effects, [3H]spiroperidol binding | Showed a large split between desired antiapomorphine and undesired extrapyramidal effects. | nih.gov |

| 2-substituted piperazinylmethyl/ethyl benzimidazoles | Dopamine receptor antagonism | Selective affinity for the D4 receptor subtype over the D2 subtype. | google.com |

| Imidazo[1,2a]benzimidazole derivatives | 5-HT2A receptor binding | Showed binding to the 2A subtype serotonin (B10506) receptor, relevant to antipsychotic action. | omicsonline.org |

Mechanisms of Action and Molecular Targets

Interaction with Molecular Targets

The diverse pharmacological effects of benzimidazole (B57391) derivatives, including 1H-Benzimidazole-2-propanamine, are attributed to their interactions with specific biomolecules. These interactions can range from inhibiting enzyme activity to binding to cell surface and intracellular receptors, as well as directly interacting with DNA.

Derivatives of 1H-Benzimidazole have been shown to inhibit a range of enzymes critical for cellular function and disease progression.

Kinases: Benzimidazole derivatives have been developed as inhibitors of various kinases, including c-Jun N-terminal kinases (JNK3) and Aurora kinases. nih.govresearchgate.net For instance, certain 1-heteroaryl-2-aryl-1H-benzimidazole derivatives have demonstrated high affinity for JNK3, with some compounds exhibiting potent protective effects in neuronal cells. nih.gov The benzimidazole structure can be modified to target specific kinases, such as V600E BRAF, which is implicated in certain cancers. mdpi.com The inhibition of these kinases can disrupt signaling pathways involved in cell proliferation and survival. google.comgoogle.com

Topoisomerases: Benzimidazole compounds have been identified as inhibitors of both topoisomerase I and topoisomerase II. science.govnih.gov These enzymes are essential for managing DNA topology during replication and transcription. By inhibiting topoisomerases, these compounds can induce DNA damage and apoptosis in rapidly dividing cells. science.govrsc.org Some bis-benzimidazole derivatives have shown preferential inhibition of bacterial topoisomerase I over its human counterpart. science.gov

Phosphodiesterase: While direct inhibition of phosphodiesterase by this compound is not extensively detailed in the provided results, the broader class of benzimidazole derivatives has been investigated for a wide range of enzyme inhibitory activities.

Histamine (B1213489) N-methyltransferase: Although not explicitly stated for this compound, the imidazole (B134444) ring is a core component of histamine, and derivatives can interact with histamine-related enzymes.

Table 1: Enzyme Inhibition by Benzimidazole Derivatives

| Enzyme Target | Type of Benzimidazole Derivative | Observed Effect | Reference |

| c-Jun N-terminal kinase 3 (JNK3) | 1-Heteroaryl-2-aryl-1H-benzimidazole | Potent inhibition and neuroprotective effects | nih.gov |

| V600E BRAF | 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamides | Strong inhibitory activity | mdpi.com |

| Topoisomerase I & II | Bis-benzimidazole, Benzimidazole-rhodanine conjugates | Inhibition of enzyme activity, induction of DNA damage | science.govnih.govrsc.org |

| Urease | Regio-selectively alkylated benzimidazole-2-thione | Inhibition of H. pylori and J. bean urease | mdpi.com |

| Carbonic Anhydrase | 2-substituted-benzimidazole-6-sulfonamides | Potent and selective inhibition of CA IX and XII | semanticscholar.org |

This compound and its analogs can bind to various receptors, modulating their activity and downstream signaling.

Histamine Receptors: The structural similarity of the benzimidazole core to the imidazole ring of histamine suggests potential interactions with histamine receptors. rsc.orgimrpress.com Benzimidazole derivatives have been investigated as ligands for histamine H1, H2, H3, and H4 receptors. researchgate.netresearchgate.net All H1-antihistamines that have been examined are inverse agonists, meaning they stabilize the inactive state of the receptor. nih.gov

Androgen Receptors: Certain benzimidazole derivatives have been developed as androgen receptor (AR) antagonists. nih.govnih.gov They can target the binding function 3 (BF3) site on the AR, which is an alternative binding pocket to the one targeted by traditional antiandrogens. nih.gov This can be an effective strategy to overcome resistance to conventional prostate cancer therapies. nih.gov

Neuropeptide Y Y1 Receptor Antagonists: Benzimidazole derivatives have been designed as potent antagonists of the neuropeptide Y Y1 receptor (NPY1R). opnme.commedchemexpress.comgoogle.com NPY1R is involved in various physiological processes, and its antagonism has been explored for therapeutic purposes. opnme.comnih.govwikipedia.org

Table 2: Receptor Binding of Benzimidazole Derivatives

| Receptor Target | Type of Benzimidazole Derivative | Binding Activity | Reference |

| Histamine H1 Receptor | Various | Inverse agonism | nih.gov |

| Androgen Receptor (BF3 site) | 2-((2-phenoxyethyl)thio)-1H-benzimidazole | Antagonism | nih.gov |

| Neuropeptide Y Y1 Receptor | Substituted benzimidazoles | Potent antagonism | opnme.commedchemexpress.comgoogle.com |

The planar structure of the benzimidazole ring system allows these compounds to interact directly with DNA. nih.gov The mode of binding can vary, including intercalation between DNA base pairs and binding to the minor groove. nih.govnih.gov222.198.130 This interaction can disrupt DNA replication and transcription, contributing to the cytotoxic effects of these compounds. nih.gov The number of benzimidazole rings and their conformation can influence the preferred binding mode. nih.gov Metal complexes of benzimidazole ligands have also been shown to be effective DNA binders. nih.govresearchgate.net

Receptor Binding (e.g., Histamine Receptors, Androgen Receptors, Neuropeptides YY1 Receptor Antagonists)

Modulation of Cellular Processes

By interacting with these molecular targets, this compound and its derivatives can modulate a variety of fundamental cellular processes.

The inhibition of kinases and binding to receptors by benzimidazole derivatives leads to the disruption of critical signal transduction pathways.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. google.comgoogle.com Benzimidazole-based inhibitors of Raf kinases, which are upstream components of the MAPK pathway, can effectively suppress abnormal signaling in this pathway. google.com This has been a focus for the development of cancer therapeutics. mdpi.com

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another crucial signaling route for cell survival and proliferation. Some benzimidazole-platinum complexes have been shown to induce apoptosis in cancer cells through the inhibition of the PI3K/AKT survival axis. researchgate.net This pathway is often dysregulated in cancer, making it an important therapeutic target. mdpi.comacs.org

Several benzimidazole derivatives are known to inhibit tubulin polymerization, a process essential for the formation of microtubules. irb.hrmdpi.commdpi.comnih.gov Microtubules are critical components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis. nih.govsemanticscholar.org The benzimidazole nucleus is considered a useful pharmacophore for designing novel tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site on tubulin. irb.hrmdpi.commdpi.com

Table 3: Modulation of Cellular Processes by Benzimidazole Derivatives

| Cellular Process | Molecular Target/Pathway | Observed Effect | Reference |

| Signal Transduction | MAPK Pathway (e.g., Raf kinase) | Disruption of signaling, suppression of abnormal cell growth | google.commdpi.com |

| Signal Transduction | PI3K/AKT Pathway | Inhibition of survival signals, induction of apoptosis | mdpi.comresearchgate.net |

| Cytoskeletal Dynamics | Tubulin | Inhibition of polymerization, cell cycle arrest, apoptosis | irb.hrmdpi.commdpi.comnih.gov |

Influence on Biochemical Pathways

Detailed research specifically elucidating the influence of this compound on biochemical pathways is not extensively available in the public scientific literature. The benzimidazole scaffold is known to be a versatile structural motif that can interact with various biological targets, potentially leading to the modulation of multiple signaling pathways.

Generally, benzimidazole derivatives have been reported to exert their effects through several mechanisms:

Enzyme Inhibition: Many benzimidazole-containing compounds have been identified as inhibitors of key enzymes. For instance, different derivatives have been shown to inhibit enzymes such as helicase, topoisomerase, and carbonic anhydrase. This inhibition can disrupt essential cellular processes, forming the basis for potential therapeutic applications.

Receptor Binding: Certain benzimidazole analogues have been investigated for their ability to bind to various receptors. For example, some have been studied for their interaction with dopamine (B1211576) receptors. Such interactions can modulate signal transduction pathways, influencing a range of physiological responses.

It is important to emphasize that these are general activities observed for the broader class of benzimidazole derivatives. The specific influence of this compound on these or other biochemical pathways requires dedicated investigation.

Table 1: Research Findings on the Influence of this compound on Biochemical Pathways

| Biochemical Pathway | Specific Research Finding for this compound |

|---|---|

| Enzyme Inhibition | Data not available in the reviewed sources. |

| Receptor Modulation | Data not available in the reviewed sources. |

This table is interactive. Click on the headers to sort.

Effects on Mitochondrial Structures

The mitochondrion is a critical organelle involved in cellular energy production, metabolism, and apoptosis. Its dysfunction is implicated in a variety of human diseases. While some complex molecules incorporating a benzimidazole moiety have been studied in the context of mitochondrial function, there is a lack of specific published research detailing the effects of this compound on mitochondrial structures or their function. Therefore, no definitive statements can be made regarding its potential to induce mitochondrial membrane depolarization, affect ATP production, or influence mitochondrial-mediated apoptosis pathways.

Table 2: Research Findings on the Effects of this compound on Mitochondrial Structures

| Mitochondrial Parameter | Specific Research Finding for this compound |

|---|---|

| Mitochondrial Membrane Potential | Data not available in the reviewed sources. |

| ATP Synthesis | Data not available in the reviewed sources. |

This table is interactive. Click on the headers to sort.

Structure Activity Relationship Sar Studies

Impact of Substitutions on the Benzimidazole (B57391) Nucleus (Positions 1, 2, 5, 6)

Modifications to the benzimidazole nucleus are critical in defining the biological profile of its derivatives. SAR studies consistently show that the nature and position of substituents on the aromatic ring (positions 5 and 6) and the imidazole (B134444) nitrogen (position 1) profoundly affect activity. nih.govrroij.com

Positions 5 and 6: These positions are frequently targeted for substitution to modulate a compound's electronic properties, lipophilicity, and steric profile.

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups like nitro (-NO2), fluoro (-F), or chloro (-Cl) can enhance biological activity. For instance, a nitro group at the 6-position was found to be more active than other substituents in a series of anti-inflammatory agents. nih.gov Similarly, the presence of a fluorine atom at the 5-position can increase lipophilicity and metabolic stability, potentially leading to enhanced antimicrobial or anticancer activity. In one study on antioxidant compounds, derivatives with chloro, bromo, and fluoro substituents at these positions showed the most prominent activity. innovareacademics.in A nitrile group (-CN) at the C6 position has been shown to result in excellent inhibition of Janus kinase 3 (JAK3). nih.gov

Electron-Donating Groups: Conversely, electron-donating groups like methoxy (B1213986) (-OCH3) can also confer potent activity. A methoxy group at the 6-position, combined with a specific substitution at the N-1 position, resulted in a compound with strong anti-inflammatory effects. nih.gov However, in some cases, electron-donating groups have led to lower potency compared to electron-withdrawing ones. nih.gov

Other Substituents: The introduction of an amidino group at the C-5 position has been evaluated for antitumor and antiviral activities. nih.gov In a series of angiotensin II receptor antagonists, substituting the 5-position with a sulfamoyl group (-SO2NHR) produced promising compounds, with activity being related to the size of the alkyl group on the nitrogen. nih.gov

Position 1 (N-1): Substitution at the N-1 position of the imidazole ring is another key strategy for modifying activity.

The presence of a hydrogen atom at the N-1 position is considered essential for the anthelmintic activity of many benzimidazoles. chemijournal.com

Alkylation or arylation at this position can drastically alter a compound's properties. For example, N-1 substitution with a benzyl (B1604629) group bearing an electron-withdrawing halogen was shown to enhance antibacterial and antifungal potential. rjptonline.org In a series of Lck kinase inhibitors, substitution at the N-1 position with a pyrimidin-2-yl group led to a potent anti-inflammatory effect. nih.gov The length and size of alkyl side chains at N-1 can also influence activity due to steric effects, as seen in derivatives of the anticoagulant dabigatran. conicet.gov.ar

Position 2: While the core structure is 1H-Benzimidazole-2-propanamine, SAR studies often involve modifying what is attached at the C-2 position. For many biological activities, substitution at the C-2 position is crucial. nih.govlongdom.org However, in some specific cases, such as for Lck kinase inhibition, substitution at this position was found to be unfavorable. nih.gov

| Position | Substituent | Observed Biological Activity | Reference |

|---|---|---|---|

| 5 | -F (Fluoro) | Enhanced lipophilicity and metabolic stability, potential for increased antimicrobial/anticancer activity. | |

| 5 | -SO2NHR (Sulfamoyl) | Angiotensin II antagonism; activity related to alkyl (R) group size. | nih.gov |

| 5 | Amidino | Antitumor and antiviral activity. | nih.gov |

| 6 | -NO2 (Nitro) | Potent anti-inflammatory activity. | nih.gov |

| 6 | -CN (Nitrile) | Excellent Janus kinase 3 (JAK3) inhibition. | nih.gov |

| 6 | -OCH3 (Methoxy) | Strong anti-inflammatory activity (when combined with appropriate N-1 substitution). | nih.gov |

| 1 | -H (unsubstituted) | Often essential for anthelmintic activity. | chemijournal.com |

| 1 | Pyrimidin-2-yl | Potent Lck kinase inhibition (anti-inflammatory). | nih.gov |

Influence of the Propanamine Side Chain Modifications

The propylamine (B44156) side chain at the C-2 position is a key feature of the parent compound, and its modification is a significant aspect of SAR studies. The length, branching, and terminal functional groups of this aminoalkyl chain can influence the compound's interaction with biological targets. whiterose.ac.ukevitachem.com

Research on related benzimidazole derivatives indicates that the length of alkyl chains can impact activity. evitachem.com For example, in the development of H2-receptor antagonists, lengthening the side chain of an initial lead compound increased its antagonistic activity. chemijournal.com Modifications to the amine itself, such as forming amides or other derivatives, also play a role. Studies on pentacyclic benzimidazole derivatives showed that the type of substituent (e.g., amino vs. amido side chains) and its position significantly affect antiproliferative activity. mdpi.com In some tetracyclic benzimidazoles, derivatives with amino side chains at position 2 exhibited superior activity. mdpi.com

| Modification Type | Structural Change | Observed Effect on Activity | Reference |

|---|---|---|---|

| Chain Length | Lengthening of the alkyl side chain | Can increase antagonistic activity (e.g., H2-receptor antagonists). | chemijournal.com |

| Terminal Group | Amino (-NH2) vs. Amido (-NHCOR) | Choice of group impacts antiproliferative activity in polycyclic systems. | mdpi.com |

| Terminal Group | Amino side chains | Superior activity in certain tetracyclic benzimidazoles. | mdpi.com |

Role of Heterocyclic Moieties Linked to the Benzimidazole Core

Incorporating other heterocyclic rings into the benzimidazole structure is a common and effective strategy to create hybrid molecules with enhanced or novel biological activities. researchgate.netwhiterose.ac.uk These linked moieties can be attached at various positions, often at C-2 or N-1, and can serve as pharmacophores or improve binding to target enzymes or receptors. rjptonline.orgajrconline.org

At Position 2: Linking heterocyclic nuclei like pyridine (B92270), N-methyl-pyrrole, or imidazole to the C-2 position has yielded compounds with significant antitumor and antiviral properties. nih.gov Specifically, derivatives with a pyridine ring at C-2 showed distinct and selective antiviral activity against coxsackieviruses and echoviruses. nih.gov The linkage of a pyrazole (B372694) moiety to the benzimidazole core has been explored for creating anti-inflammatory agents. nih.gov Furthermore, attaching a quinoline (B57606) ring system, itself a biologically active heterocycle, can produce compounds with significant antibacterial activity, particularly when specific substitutions are present on the quinoline ring. rjptonline.org

At Position 1: Attaching heterocyclic systems to the N-1 position has also been fruitful. For instance, linking 3,5-disubstituted isoxazoles to the N-1 position resulted in compounds with excellent anti-inflammatory activity, especially when the isoxazole (B147169) contained electron-withdrawing groups. nih.gov

| Linked Heterocycle | Attachment Point | Resulting Biological Activity | Reference |

|---|---|---|---|

| Pyridine | C-2 | Selective antiviral activity (coxsackieviruses, echoviruses). | nih.gov |

| Imidazole | C-2 | Antitumor activity. | nih.gov |

| Quinoline | C-2 | Significant antibacterial activity. | rjptonline.org |

| Isoxazole (3,5-disubstituted) | N-1 | Excellent anti-inflammatory activity. | nih.gov |

| Pyrazole | N-1 | Enhanced anti-inflammatory activity. | nih.gov |

| Triazine | Fused with Benzimidazole | Potential antiparasitic activity. | mdpi.com |

Stereochemical Considerations and Biological Activity

Stereochemistry plays a pivotal role in the biological activity of many chiral drugs, and derivatives of this compound are no exception. The presence of a chiral center, such as the one in the propanamine side chain, means the compound can exist as different enantiomers. These enantiomers, while having identical chemical formulas, can exhibit significantly different pharmacological activities because biological systems like enzymes and receptors are themselves chiral.

For example, in a study of 4-benzimidazolyl-N-piperazinethyl-pyrimidin-2-amines, which are structurally related to the core topic, the S,S enantiomers were found to be more potent inhibitors of Lck kinase than the racemic forms. nih.gov This demonstrates that one enantiomer may fit more precisely into the binding site of a target protein, leading to a stronger interaction and greater biological effect. The synthesis of specific enantiomers, rather than a racemic mixture, is often a key goal in drug development to maximize efficacy and potentially reduce side effects associated with the less active enantiomer. The biological activity profile of benzimidazole nucleosides, for instance, can be finely regulated by changes in the carbohydrate residue, highlighting the importance of stereochemistry. mdpi.com

Computational and in Silico Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as a derivative of 1H-Benzimidazole-2-propanamine, and its target protein.

Prediction of Binding Modes with Target Proteins

Molecular docking studies have been instrumental in elucidating the binding modes of benzimidazole (B57391) derivatives with several key protein targets, including V600E-mutated BRAF (V600EBRAF), TAO2 protein kinases, and Dihydrofolate reductase (DHFR).

V600EBRAF: Derivatives of this compound, particularly those with a sulfonamide moiety linked via a propylamine (B44156) bridge, have been investigated as inhibitors of V600EBRAF, a protein kinase implicated in various cancers. mdpi.comresearchgate.net Docking studies of these derivatives into the ATP-binding site of V600EBRAF have revealed significant binding affinities. For instance, certain 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives have shown strong inhibitory activity, with one of the most active compounds demonstrating a binding energy of -25.86 kcal/mol. nih.gov These simulations indicate that the benzimidazole scaffold can effectively occupy the binding pocket of the V600EBRAF protein. mdpi.comresearchgate.net

TAO2 Protein Kinases: While direct docking studies on this compound with TAO2 (thousand-and-one amino acids) protein kinase are not extensively reported, research on more complex quinoline (B57606)–benzimidazole hybrids provides valuable insights. researchgate.netdntb.gov.uanih.govmdpi.com These studies show that the benzimidazole moiety can be a key structural feature for interaction within the kinase domain. For example, a quinoline–benzimidazole hybrid demonstrated a high binding energy of -140.44 kcal/mol with the TAO2 kinase domain, suggesting a strong interaction potential. researchgate.netdntb.gov.ua This indicates that the benzimidazole core is a viable scaffold for designing inhibitors targeting TAO2.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer agents. nih.govsemanticscholar.org Molecular docking studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown their potential to interact with the active site of DHFR. nih.gov These studies help in understanding how the benzimidazole structure can fit into the binding pocket of DHFR, interacting with key amino acid residues. nih.gov Similarly, pyrimidine-clubbed benzimidazole derivatives have been designed and evaluated as DHFR inhibitors, with docking studies confirming their binding affinity. mdpi.com

Ligand-Receptor Interactions

The stability of the ligand-protein complex is determined by various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

With V600EBRAF: In the case of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives, docking studies have visualized the specific interactions with amino acid residues in the V600EBRAF binding site. mdpi.com The binding modes can vary between different derivatives, but common interactions often involve the key residues of the kinase. mdpi.com The benzimidazole ring itself can participate in hydrophobic interactions within the allosteric hydrophobic back pocket of the kinase domain. nih.gov

With Dihydrofolate Reductase (DHFR): Docking of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives into the DHFR active site has highlighted interactions with crucial amino acids. nih.gov The benzimidazole nucleus, being a purine (B94841) bioisostere, can readily interact with biomacromolecules. nih.gov Studies on quinazolinone-benzimidazole conjugates have shown that these molecules can form strong interactions, including hydrogen bonds and van der Waals forces, with the DHFR active site, with some derivatives showing inhibitory activity comparable to the known drug methotrexate. researchgate.net

Interactive Table of Molecular Docking Studies on Benzimidazole Derivatives

| Target Protein | Derivative Type | Key Findings | Reference(s) |

| V600EBRAF | 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamides | Strong binding affinity, with binding energies around -25.86 kcal/mol. The benzimidazole scaffold occupies the binding pocket. | mdpi.comnih.gov |

| TAO2 Protein Kinase | Quinoline–benzimidazole hybrids | High binding energy observed (-140.44 kcal/mol), indicating strong potential for interaction. | researchgate.netdntb.gov.ua |

| Dihydrofolate Reductase (DHFR) | N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Effective interaction with the active site, highlighting the role of the benzimidazole nucleus as a purine isostere. | nih.gov |

| Dihydrofolate Reductase (DHFR) | Pyrimidine-clubbed benzimidazoles | Optimum binding affinity for the DHFR enzyme, suggesting antimicrobial activity via DHFR inhibition. | mdpi.com |

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure, stability, and reactivity of a molecule. Methods like Density Functional Theory (DFT) are widely used for this purpose.

DFT/B3LYP Studies for Structural Optimization

Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed to determine the optimized geometry and electronic properties of benzimidazole derivatives. nih.gov These studies calculate bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography to validate the computational model. nih.gov For various 1,2-disubstituted benzimidazole derivatives, DFT calculations have been shown to provide results that are in good agreement with experimental findings.

HOMO-LUMO Analysis and Electron Transfer

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive and can easily undergo electron transfer.

For benzimidazole derivatives, HOMO-LUMO analysis has been performed to understand their electronic behavior. These studies reveal that the distribution of HOMO and LUMO orbitals is often spread across the benzimidazole ring and its substituents. This delocalization of electron density is important for the molecule's ability to interact with biological targets. The analysis helps in understanding the charge transfer within the molecule and its potential to act as an electron donor or acceptor in chemical reactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. These simulations can confirm the stability of binding modes predicted by molecular docking and reveal conformational changes that may occur upon ligand binding.

For derivatives of this compound, MD simulations have been performed to study their interaction with target proteins like V600EBRAF. These simulations, often run for nanoseconds, have shown that the benzimidazole derivatives can maintain a stable conformation within the binding site of the protein. The root-mean-square deviation (RMSD) values from these simulations indicate the stability of the ligand in the binding pocket. For instance, MD simulations of certain sulfonamide derivatives with V600EBRAF have shown stable RMSD values, confirming the stability of the docked poses.

Preclinical Research and Drug Discovery Efforts

In Vitro Efficacy Studies

In vitro studies, which are conducted on microorganisms or cells outside their normal biological context, have revealed the broad-spectrum activity of compounds related to 1H-Benzimidazole-2-propanamine. These studies are crucial for initial screening and identifying the potential therapeutic direction for a new compound.

Derivatives have shown significant promise as anticancer agents. For instance, a fluorinated analogue, 3-(5-Fluoro-1H-benzimidazol-2-yl)-propylamine, demonstrated effective inhibition of cancer cell proliferation in breast (MCF-7) and liver (HEPG2) cancer cell lines. In a separate study, a series of sulfonamide derivatives featuring a propylamine (B44156) linker were designed as inhibitors of the V600E mutated BRAF enzyme, a key target in certain cancers like melanoma. nih.gov One of these compounds, 12l, exhibited potent inhibitory activity with a half-maximal inhibitory concentration (IC50) of 0.49 µM. nih.gov Another compound from this series, 12e, showed significant growth inhibition across a panel of 60 human cancer cell lines. nih.gov Further research into novel benzimidazole (B57391) analogues has identified compounds with potent antiproliferative activities against various cancer cells, sometimes proving effective against drug-resistant cell lines. acs.org

The antimicrobial properties of this chemical family are also well-documented. 3-(5-Fluoro-1H-benzimidazol-2-yl)-propylamine has been shown to be effective against various bacterial strains, including the resistant pathogen Staphylococcus aureus. Other synthesized benzimidazole derivatives have also exhibited good antimicrobial activity against both gram-positive and gram-negative bacteria, as well as the fungus Candida albicans. rdd.edu.iqmdpi.com

The table below summarizes the in vitro efficacy of selected this compound analogues.